Chloramine-b hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

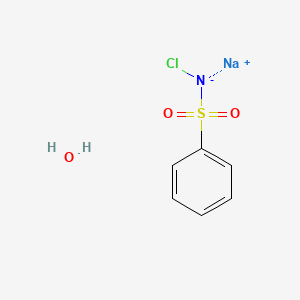

Chloramine-B hydrate, also known as N-chlorobenzenesulfonamide sodium salt hydrate, is a chemical compound with the molecular formula C6H5SO2N(Cl)Na · xH2O. It is widely used as a disinfectant and antiseptic due to its ability to release chlorine. The compound is a white crystalline powder that is soluble in water and has a melting point of 170-173°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chloramine-B hydrate is synthesized through the chlorination of benzenesulfonamide in the presence of sodium hydroxide. The reaction typically involves the following steps:

- Dissolving benzenesulfonamide in water.

- Adding sodium hydroxide to the solution to form the sodium salt of benzenesulfonamide.

- Chlorinating the sodium salt with chlorine gas to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions: Chloramine-B hydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include water, acids, and bases. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols and are conducted in aqueous or organic solvents.

Major Products Formed:

Oxidation: The major products depend on the substrate being oxidized. For example, alcohols can be oxidized to aldehydes or ketones.

Substitution: The products are typically the substituted derivatives of benzenesulfonamide.

Applications De Recherche Scientifique

Water Treatment

Chloramine-B is widely utilized in water treatment processes due to its effectiveness as a disinfectant. It serves as an alternative to chlorine, particularly in systems where the formation of harmful by-products like trihalomethanes (THMs) is a concern.

Key Benefits:

- Stability: Chloramine-B provides a more stable residual in water distribution systems compared to free chlorine, thus offering prolonged disinfection capabilities .

- Reduced By-products: Its use minimizes the formation of harmful disinfection by-products, making it safer for public health .

Case Study:

A study conducted on municipal water systems showed that transitioning from chlorine to chloramine-based disinfection significantly reduced THM levels while maintaining effective microbial control .

Agricultural Applications

In agriculture, chloramine-B is employed for seed and grain protection. Its antifungal properties help prevent crop diseases, thereby enhancing yield and quality.

Application Details:

- Seed Treatment: Chloramine-B is used to disinfect seeds before planting, reducing the incidence of soil-borne pathogens.

- Post-Harvest Treatment: It can also be applied to grains post-harvest to prevent mold growth during storage .

Data Table: Effectiveness of Chloramine-B in Seed Treatment

| Pathogen | Reduction (%) | Application Method |

|---|---|---|

| Fusarium spp. | 85% | Seed soaking |

| Aspergillus spp. | 90% | Grain surface treatment |

| Rhizoctonia spp. | 80% | Soil drenching |

Medicinal and Biochemical Applications

Chloramine-B's oxidizing properties make it valuable in medicinal chemistry for synthesizing various pharmaceutical compounds.

Applications:

- Antiseptic Use: Chloramine-B is effective against a range of microorganisms, making it suitable for disinfecting medical instruments and surfaces.

- Synthesis of Pharmaceuticals: It serves as an oxidizing agent in the synthesis of complex organic molecules, including certain antibiotics and antifungal agents .

Case Study:

Research indicated that chloramine-B could be utilized in synthesizing new antimicrobial agents with enhanced efficacy against resistant bacterial strains. The compound demonstrated significant antibacterial activity against Staphylococcus aureus when incorporated into topical formulations .

Industrial Applications

In industrial settings, chloramine-B finds use in textile dyeing and bleaching processes due to its strong oxidizing capabilities.

Key Uses:

Mécanisme D'action

The mechanism of action of Chloramine-B hydrate involves the release of chlorine, which acts as a strong oxidizing agent. The chlorine reacts with various substrates, leading to the oxidation of organic and inorganic compounds. The molecular targets include proteins, nucleic acids, and other cellular components, resulting in the disruption of cellular functions and microbial death .

Comparaison Avec Des Composés Similaires

Chloramine-T: Another chlorinated sulfonamide used as a disinfectant and antiseptic.

Dichloramine-T: Similar to Chloramine-T but with two chlorine atoms.

Monochloramine: Used in water treatment but differs in structure and application.

Uniqueness: Chloramine-B hydrate is unique due to its specific structure and the presence of a single chlorine atom, which provides a balance between reactivity and stability. This makes it suitable for a wide range of applications, from disinfection to organic synthesis .

Activité Biologique

Chloramine-B hydrate, a chlorinated organosulfur compound, is primarily recognized for its disinfectant properties. It is widely used in various applications, including water treatment, disinfection of surfaces, and as a bactericidal agent in clinical settings. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential toxicological effects.

Chloramine-B is synthesized through the reaction of benzenesulfonamide with chlorine in the presence of sodium hydroxide. Its chemical structure allows it to act as an oxidizing agent, which is crucial for its antimicrobial activity. The compound releases active chlorine, which disrupts cellular processes in microorganisms by:

- Oxidizing cellular components : Chloramine-B can oxidize proteins and nucleic acids, leading to cell death.

- Disrupting cell membranes : The compound can compromise the integrity of microbial cell membranes, resulting in leakage of cellular contents.

Efficacy Against Pathogens

Numerous studies have demonstrated the effectiveness of Chloramine-B against a variety of pathogens:

- Bacterial Activity : Chloramine-B shows significant bactericidal effects against Gram-positive and Gram-negative bacteria. For instance, studies have indicated that it effectively inactivates spores of Bacillus cereus, with notable morphological changes observed under microscopy after treatment .

- Virucidal Properties : Research has indicated that Chloramine-B can also inactivate viruses, making it a valuable agent in healthcare settings for preventing viral transmission.

Table 1: Efficacy of Chloramine-B Against Various Microorganisms

| Microorganism | Concentration (ppm) | Contact Time (min) | Efficacy (%) |

|---|---|---|---|

| Escherichia coli | 100 | 10 | 99.9 |

| Staphylococcus aureus | 50 | 5 | 99.5 |

| Spores of Bacillus cereus | 200 | 240 | 97.0 |

Toxicological Studies

Despite its effectiveness as a disinfectant, Chloramine-B's biological activity raises concerns regarding potential toxicity:

- Animal Studies : Long-term exposure studies have shown that high concentrations of Chloramine-B can lead to adverse effects such as decreased body weight and alterations in hematological parameters in rodent models . For example, a study reported significant weight loss and changes in blood cell counts at doses above 100 mg/L .

- Carcinogenicity : While no direct evidence links Chloramine-B to cancer in humans, animal studies suggest a need for caution. The incidence of tumors was evaluated in mice exposed to chloraminated drinking water over extended periods, showing no significant increase compared to controls .

Case Studies

Several case studies highlight the practical applications and biological implications of using Chloramine-B:

- Water Treatment Applications : A study demonstrated that treating drinking water with Chloramine-B effectively reduced bacterial counts to safe levels for consumption. The study emphasized its role as an alternative to chlorine due to lower formation of harmful disinfection by-products .

- Clinical Use in Wound Care : In clinical settings, Chloramine-B has been utilized for flushing purulent wounds. Its bactericidal properties help prevent infections and promote healing without significant cytotoxicity to surrounding tissues .

Propriétés

Numéro CAS |

304655-80-9 |

|---|---|

Formule moléculaire |

C6H8ClNNaO3S |

Poids moléculaire |

232.64 g/mol |

Nom IUPAC |

sodium;benzenesulfonyl(chloro)azanide;hydrate |

InChI |

InChI=1S/C6H6ClNO2S.Na.H2O/c7-8-11(9,10)6-4-2-1-3-5-6;;/h1-5,8H;;1H2 |

Clé InChI |

RRFGOIVHQJFLKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+] |

SMILES canonique |

C1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.